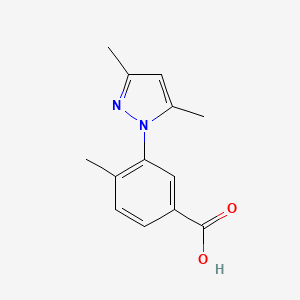

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid

Vue d'ensemble

Description

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable benzoic acid derivative. One common method is the reaction of 3,5-dimethyl-pyrazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids.

Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol derivative.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Formation of 3-(3,5-dimethyl-pyrazol-1-yl)-4-methyl-benzyl alcohol.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antibacterial Activity

Research indicates that pyrazole derivatives often exhibit significant antibacterial properties. In studies involving various pyrazole-based compounds, including those similar to 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid, promising results were found against strains such as Escherichia coli and Staphylococcus aureus. These compounds showed excellent antibacterial activity due to their ability to interact with bacterial enzymes and proteins, potentially inhibiting their function .

2. Drug Development

Due to its biological activity, this compound may serve as a lead compound in drug development. Its structural features allow for modifications that could enhance potency or selectivity against specific biological targets. Interaction studies are crucial for understanding its mechanism of action and therapeutic potential .

3. Molecular Docking Studies

Molecular docking studies have been employed to rationalize the binding modes of pyrazole derivatives to biological targets. These studies help elucidate how modifications to the compound's structure can influence its efficacy as an antibacterial agent .

Agricultural Applications

1. Agricultural Chemicals

The compound's potential in agricultural chemistry is noteworthy. It may be utilized in the development of herbicides or fungicides due to its biological activity against plant pathogens. Research into similar compounds has shown effectiveness in controlling various agricultural pests and diseases.

2. Crop Protection

The unique properties of this compound could be harnessed for crop protection applications, enhancing yield and sustainability in agricultural practices.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the benzoic acid moiety can interact with biological membranes or proteins, modulating their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3,5-Dimethyl-pyrazol-1-yl)-benzoic acid

- 3-(3,5-Dimethyl-pyrazol-1-yl)-acetic acid

- 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid

Uniqueness

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Activité Biologique

3-(3,5-Dimethyl-pyrazol-1-yl)-4-methyl-benzoic acid (DMPMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMPMBA is characterized by the presence of a pyrazole ring and a benzoic acid moiety. Its chemical formula is C13H14N2O2, with a molecular weight of 230.26 g/mol. The compound features a carboxylic acid group that contributes to its acidic properties, enhancing its interaction with biological targets.

1. Anti-inflammatory Properties

DMPMBA has demonstrated significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : DMPMBA inhibits COX enzymes, which are crucial for the synthesis of prostaglandins that mediate inflammation.

- Lipoxygenase (LOX) : The compound also inhibits lipoxygenase, reducing the production of leukotrienes, another class of pro-inflammatory mediators.

This dual inhibition suggests that DMPMBA could be developed as a therapeutic agent for inflammatory diseases.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of DMPMBA and related pyrazole derivatives:

- Cell Line Studies : In vitro studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver cancer cells (HepG2) .

- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells.

3. Antimicrobial Activity

DMPMBA has also been evaluated for its antimicrobial properties:

- Against Mycobacterium tuberculosis : Some derivatives have shown bactericidal activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .

- Candidal Activity : The compound has demonstrated activity against Candida albicans, with effective inhibition observed at lower concentrations compared to standard antifungal agents .

The biological activity of DMPMBA is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Modulation : The pyrazole ring can coordinate with metal ions, affecting metalloenzyme activities. This interaction is crucial for modulating enzyme functions associated with inflammation and cancer progression.

- Membrane Interaction : The benzoic acid moiety may interact with cellular membranes or proteins, influencing their function and stability.

Case Studies and Research Findings

Several studies have investigated the biological activities of DMPMBA and its derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of COX and LOX enzymes in vitro, supporting anti-inflammatory use. |

| Study B | Showed promising anticancer effects in various cell lines, particularly in breast and liver cancers. |

| Study C | Reported bactericidal effects against M. tuberculosis, suggesting potential for tuberculosis treatment. |

| Study D | Evaluated candidal activity against C. albicans and reported effective inhibition at low concentrations. |

Propriétés

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-4-5-11(13(16)17)7-12(8)15-10(3)6-9(2)14-15/h4-7H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJCWJGBTJPKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212560 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-14-6 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.